Structural Differentiation: 4-Benzyl-2-hydroxyl Substitution Pattern Confers Distinct Physicochemical Profile Compared to Unsubstituted Pyrido[2,3-b]pyrazin-3(4H)-one Core
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6) possesses a unique substitution pattern comprising a benzyl group at the N4 position and a hydroxyl group at the C2 position . This substitution profile contrasts with the unsubstituted pyrido[2,3-b]pyrazin-3(4H)-one core (CAS 35252-02-9) which lacks both the 4-benzyl and 2-hydroxyl modifications [1]. The benzyl substituent introduces lipophilic bulk (calculated LogP 1.1331) while the 2-hydroxyl group contributes hydrogen-bonding capacity (H-bond donors: 1; H-bond acceptors: 4; TPSA 67.75) . These physicochemical properties are essential determinants of target binding orientation, membrane permeability, and metabolic stability .
| Evidence Dimension | Structural and physicochemical properties: substitution pattern, LogP, TPSA, H-bond donors/acceptors |
|---|---|
| Target Compound Data | 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6): N4-benzyl substituent; C2-hydroxyl group; LogP 1.1331; TPSA 67.75; H-bond donors: 1; H-bond acceptors: 4 |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazin-3(4H)-one core (CAS 35252-02-9): No N4 substituent; no C2-hydroxyl; LogP and TPSA not specifically reported for unsubstituted core |
| Quantified Difference | Presence of 4-benzyl and 2-hydroxyl substituents in target compound versus complete absence in comparator core |
| Conditions | Calculated physicochemical parameters based on molecular structure; vendor specifications |
Why This Matters
Procurement of the specific 4-benzyl-2-hydroxyl substituted compound ensures reproducible physicochemical properties and SAR continuity that the unsubstituted core cannot provide, directly impacting experimental design and lead optimization workflows.
- [1] Han Z, et al. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity. Eur J Med Chem. 2016;121:308-317. doi:10.1016/j.ejmech.2016.05.036. PMID: 27267001. View Source
